molecular formula C21H28ClFN2O3S B560520 (R)-Gyramide A Hydrochloride CAS No. 1000592-49-3

(R)-Gyramide A Hydrochloride

Cat. No. B560520
M. Wt: 442.974
InChI Key: LLHBXQVGBTVEDP-FSRHSHDFSA-N
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Description

This would typically include the chemical name, class of compounds it belongs to, its molecular formula, and its role or use in the scientific, medical, or industrial fields.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the physical properties of the compound (such as melting point, boiling point, solubility, etc.) and its chemical properties (such as stability, reactivity, etc.).


Scientific Research Applications

Gyrase A Genotype and Drug Susceptibility

The study by Allan-Blitz et al. (2017) highlights the relationship between the gyrase A (gyrA) gene of Neisseria gonorrhoeae and its in vitro susceptibility to ciprofloxacin. It suggests that gyrA genotype testing could be a novel approach to combat multidrug-resistant N. gonorrhoeae and accurately predict ciprofloxacin susceptibility (Allan-Blitz et al., 2017).

Gyrase Mutations and Fluoroquinolone Resistance

Avalos et al. (2015) conducted a review focusing on mutations in the gyrA and gyrB genes of the Mycobacterium tuberculosis genome. The study underscores the importance of detecting these mutations for the rapid diagnosis of fluoroquinolone resistance (Avalos et al., 2015).

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHBXQVGBTVEDP-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Gyramide A Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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